(R)-Elexacaftor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Elexacaftor is a small molecule drug used in the treatment of cystic fibrosis. It is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. The compound works by improving the processing and trafficking of the CFTR protein to the cell surface, thereby enhancing its function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Elexacaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Elexacaftor is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Elexacaftor undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of ®-Elexacaftor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-Elexacaftor has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study CFTR correctors and their mechanisms.
Biology: Investigated for its effects on cellular processes and protein trafficking.
Medicine: Primarily used in the treatment of cystic fibrosis, improving lung function and reducing symptoms.
Industry: Employed in the development of new therapeutic agents targeting CFTR-related diseases.
Mécanisme D'action
®-Elexacaftor exerts its effects by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface. This enhances the chloride ion transport function of the CFTR protein, which is crucial for maintaining the balance of salt and water in various tissues. The molecular targets include specific domains of the CFTR protein, and the pathways involved are related to protein processing and trafficking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lumacaftor: Another CFTR corrector used in combination with ivacaftor.
Tezacaftor: Similar to ®-Elexacaftor, used in combination therapies for cystic fibrosis.
Ivacaftor: A potentiator that enhances the function of CFTR protein at the cell surface.
Uniqueness
®-Elexacaftor is unique in its ability to correct the CFTR protein with high efficacy and is often used in combination with other correctors and potentiators to achieve a synergistic effect. Its specific binding and mechanism of action make it a valuable component in the treatment of cystic fibrosis.
Propriétés
Formule moléculaire |
C26H34F3N7O4S |
---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m1/s1 |
Clé InChI |
MVRHVFSOIWFBTE-MRXNPFEDSA-N |
SMILES isomérique |
C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
SMILES canonique |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.